molecular formula C11H21N2O4P B12609236 Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate CAS No. 648921-29-3

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate

Cat. No.: B12609236
CAS No.: 648921-29-3
M. Wt: 276.27 g/mol
InChI Key: BEVYZALODYYRQE-UHFFFAOYSA-N
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Description

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is an organophosphorus compound that features a cyano group, a morpholine ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano and morpholine-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the cyano and morpholine groups under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of phosphonate derivatives .

Scientific Research Applications

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that normally process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is unique due to the presence of both the cyano group and the morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

648921-29-3

Molecular Formula

C11H21N2O4P

Molecular Weight

276.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-morpholin-4-ylpropanenitrile

InChI

InChI=1S/C11H21N2O4P/c1-3-16-18(14,17-4-2)11(9-12)10-13-5-7-15-8-6-13/h11H,3-8,10H2,1-2H3

InChI Key

BEVYZALODYYRQE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CN1CCOCC1)C#N)OCC

Origin of Product

United States

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